molecular formula C18H24N8O2 B4374101 N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4374101
M. Wt: 384.4 g/mol
InChI Key: OLGLFWKBPKEXCO-UHFFFAOYSA-N
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Description

N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or acetonitrile to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by their functionalization and coupling to form the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-carboxamide: A simpler derivative with fewer pyrazole rings.

    N,N’-bis(1H-pyrazol-4-yl)methyl-1H-pyrazole-3,4-dicarboxamide: Lacks the dimethyl substitutions on the pyrazole rings.

Uniqueness

N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its multiple pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for various applications.

Properties

IUPAC Name

3-N,4-N-bis[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2/c1-11-13(8-21-25(11)4)6-19-17(27)15-10-24(3)23-16(15)18(28)20-7-14-9-22-26(5)12(14)2/h8-10H,6-7H2,1-5H3,(H,19,27)(H,20,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGLFWKBPKEXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CN(N=C2C(=O)NCC3=C(N(N=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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